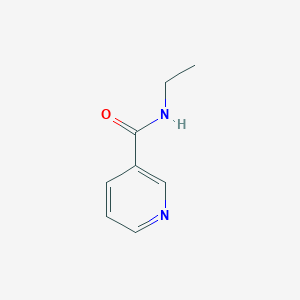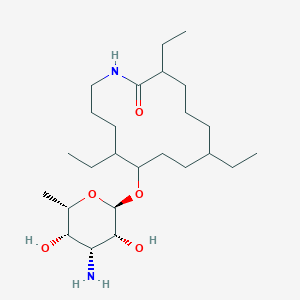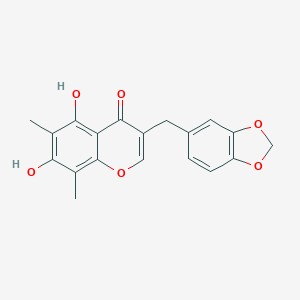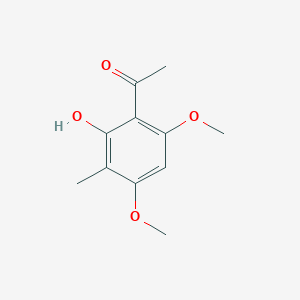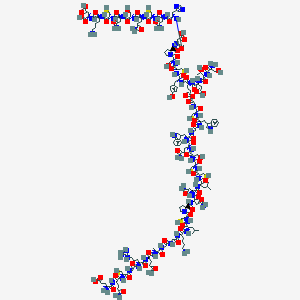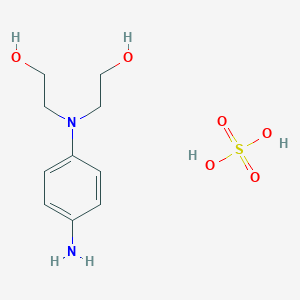![molecular formula C8H18N2O2 B150415 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol CAS No. 136467-59-9](/img/structure/B150415.png)
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol is not well understood. However, it is believed to interact with certain receptors in the brain, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol in lab experiments is its unique properties and potential applications. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that its mechanism of action is not well understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are a number of potential future directions for research on 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol. One potential direction is to further investigate its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research could be conducted to better understand its mechanism of action and to identify potential targets for drug development. Finally, research could be conducted to develop new and improved synthesis methods for 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol and other piperazine derivatives.
Méthodes De Synthèse
The synthesis of 1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol involves the reaction of piperazine with ethylene oxide in the presence of a catalyst. The resulting product is a colorless liquid with a molecular weight of 146.2 g/mol.
Applications De Recherche Scientifique
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol has been extensively studied for its potential applications in scientific research. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis and material science. Additionally, it has been used as a precursor for the synthesis of other piperazine derivatives, which have potential applications in pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
136467-59-9 |
|---|---|
Nom du produit |
1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol |
Formule moléculaire |
C8H18N2O2 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
1-[4-(1-hydroxyethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C8H18N2O2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h7-8,11-12H,3-6H2,1-2H3 |
Clé InChI |
XSXVRLKMAKDBSZ-UHFFFAOYSA-N |
SMILES |
CC(N1CCN(CC1)C(C)O)O |
SMILES canonique |
CC(N1CCN(CC1)C(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



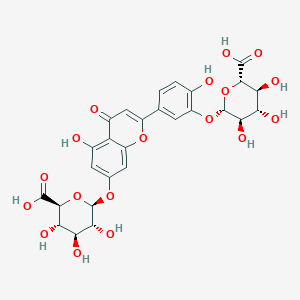
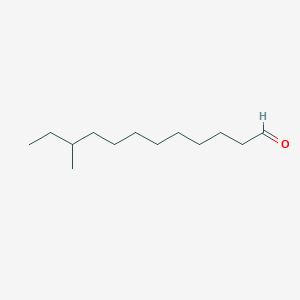
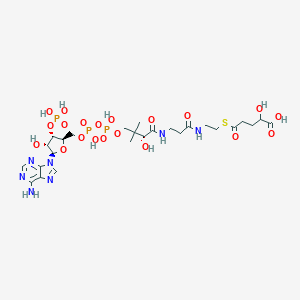
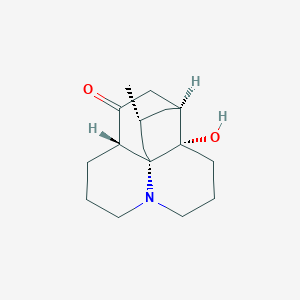
![2-Carbamoyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B150350.png)
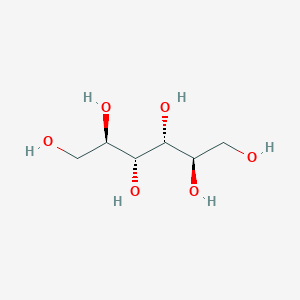
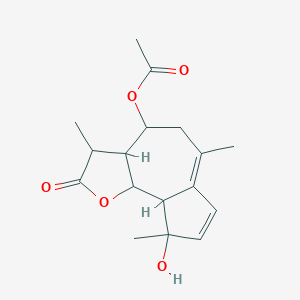
![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
